An In-Depth Technical Guide to the Chemical Properties of Ethyl Isobutyl Phthalate
An In-Depth Technical Guide to the Chemical Properties of Ethyl Isobutyl Phthalate
Introduction
Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, most notably polyvinyl chloride (PVC). Their widespread use in a vast array of consumer and industrial products has led to their ubiquity in the environment. Ethyl isobutyl phthalate, a member of this family, has garnered attention for its specific applications and shares many of the chemical characteristics and toxicological concerns of other phthalates. This guide provides a comprehensive technical overview of the chemical properties of ethyl isobutyl phthalate, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound for their work.
This document will delve into the molecular structure and synthesis of ethyl isobutyl phthalate, its physicochemical properties, and the spectroscopic and analytical techniques used for its characterization. Furthermore, it will explore the reactivity and degradation pathways of the compound, as well as its toxicological and pharmacokinetic profile, drawing on data from closely related phthalates where specific information is limited. The aim is to provide a thorough and practical resource that not only presents data but also explains the underlying scientific principles and experimental considerations.
Molecular Structure and Synthesis
Chemical Structure and Isomerism
Ethyl isobutyl phthalate is a diester of phthalic acid, with the chemical formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol .[1][2] Its structure consists of a benzene ring with two adjacent carboxylate groups, one esterified with an ethyl group and the other with an isobutyl group. The presence of two different alkyl groups makes it an asymmetric phthalate.
Caption: Chemical structure of Ethyl Isobutyl Phthalate.
Synthesis of Ethyl Isobutyl Phthalate
The synthesis of ethyl isobutyl phthalate, like other phthalates, is typically achieved through the esterification of phthalic anhydride with the corresponding alcohols, in this case, ethanol and isobutanol.[3][4] The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5][6]
The synthesis involves a two-step reaction. In the first, rapid and often irreversible step, phthalic anhydride reacts with one of the alcohols to form a monoester.[6] The second, slower, and reversible step involves the esterification of the remaining carboxylic acid group with the second alcohol to form the diester.[6] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diester product.
Caption: Generalized workflow for the synthesis of ethyl isobutyl phthalate.
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride, a slight excess of ethanol and isobutanol, and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a sodium carbonate solution.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and unreacted alcohols.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by vacuum distillation to obtain pure ethyl isobutyl phthalate.
Physicochemical Properties
The physicochemical properties of ethyl isobutyl phthalate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | [1][2] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| CAS Number | 94491-96-0 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 293.6 °C at 760 mmHg | [1] |
| LogP | 2.6761 | [2] |
| Storage Temperature | Room Temperature | [1][2] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For ethyl isobutyl phthalate, both ¹H and ¹³C NMR would provide characteristic signals.
-
Aromatic Protons: A complex multiplet in the range of 7.5-7.7 ppm, corresponding to the four protons on the benzene ring.
-
Ethyl Group: A quartet around 4.3 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).
-
Isobutyl Group: A doublet around 4.1 ppm (O-CH₂), a multiplet around 2.0 ppm (CH), and a doublet around 0.9 ppm (two CH₃ groups).
-
Carbonyl Carbons: Two signals in the range of 166-168 ppm.
-
Aromatic Carbons: Signals between 128-133 ppm.
-
Ethyl Group: Signals around 61 ppm (O-CH₂) and 14 ppm (CH₃).
-
Isobutyl Group: Signals around 71 ppm (O-CH₂), 28 ppm (CH), and 19 ppm (CH₃).
Infrared (IR) Spectroscopy
The IR spectrum of ethyl isobutyl phthalate would be characterized by the following key absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.[7][8]
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkage.[7]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For ethyl isobutyl phthalate, electron ionization (EI) would likely lead to the following characteristic fragments.[9][10]
-
Molecular Ion (M⁺): A peak at m/z 250, which may be of low intensity.
-
Base Peak: A prominent peak at m/z 149, corresponding to the protonated phthalic anhydride fragment, is a characteristic feature of many phthalate esters.[9][11]
-
Other Fragments: Loss of the ethyl group (-29), ethoxy group (-45), isobutyl group (-57), and isobutoxy group (-73) would result in corresponding fragment ions.
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the separation and quantification of phthalates.[12][13][14][15]
GC-MS is a highly sensitive and specific method for the analysis of phthalates in various matrices.[13][15][16]
Caption: A typical workflow for GC-MS analysis of phthalates.
-
Sample Preparation: Extract the phthalates from the sample matrix using a suitable solvent (e.g., hexane/acetone). A cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.
-
Instrumental Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).[16]
-
Carrier Gas: Helium or hydrogen.[13]
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient to ensure good separation of different phthalates.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions such as m/z 149.[16]
-
-
Calibration: Prepare a series of calibration standards of ethyl isobutyl phthalate in a suitable solvent to create a calibration curve.
-
Analysis and Quantification: Inject the prepared sample extract and the calibration standards into the GC-MS system. Identify ethyl isobutyl phthalate based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.
HPLC with UV detection is another widely used method for phthalate analysis, particularly for samples that are not amenable to GC.[12][14][17][18]
-
Sample Preparation: Similar to GC-MS, extract the phthalates from the sample and perform a cleanup step if necessary. The final extract should be dissolved in the mobile phase.
-
Instrumental Conditions:
-
Calibration: Prepare a calibration curve using standard solutions of ethyl isobutyl phthalate.
-
Analysis and Quantification: Inject the sample extract and standards into the HPLC system. Identify ethyl isobutyl phthalate by its retention time and quantify its concentration using the calibration curve.
Reactivity and Degradation Pathways
The environmental fate of ethyl isobutyl phthalate is determined by its susceptibility to various degradation processes.
Hydrolytic Degradation
Phthalate esters can undergo hydrolysis, although the rates are generally slow at neutral pH.[19] The hydrolysis proceeds in two steps: first to the monoester and then to phthalic acid and the corresponding alcohols.[19][20] The rate of hydrolysis can be influenced by pH and temperature.[19]
Photolytic Degradation
Photodegradation can also contribute to the breakdown of phthalates in the environment, particularly in the presence of photosensitizers or under UV irradiation.[21][22] The process can involve the cleavage of the ester bonds and the degradation of the aromatic ring.[21]
Biodegradation
Biodegradation by microorganisms is a major pathway for the removal of phthalates from the environment.[20][23][24][25][26] The initial step typically involves the hydrolysis of the diester to the monoester and then to phthalic acid by esterases.[20][23] Phthalic acid is then further metabolized through various intermediates.[20][23]
Toxicological and Pharmacokinetic Profile
Overview of Phthalate Toxicology
Many phthalates are classified as endocrine-disrupting chemicals, with potential adverse effects on the reproductive and developmental systems.[27][28] The toxicity of phthalates can vary depending on the specific compound and the length and structure of the alkyl chains.
Specific Toxicological Data for Ethyl Isobutyl Phthalate (and relevant analogs)
Specific toxicological data for ethyl isobutyl phthalate is limited. However, data from structurally similar phthalates, such as diisobutyl phthalate (DIBP), can provide insights into its potential toxicity. DIBP has been shown to cause reproductive and developmental toxicity in animal studies.
Metabolism and Pharmacokinetics
Upon ingestion or dermal absorption, phthalate diesters are rapidly metabolized to their corresponding monoesters, which are considered the primary toxic species.[29][30][31] These monoesters can be further metabolized through oxidation of the alkyl side chain and are primarily excreted in the urine as glucuronide conjugates.[29][31][32] The hydrophobicity of the phthalate affects its absorption, distribution, and metabolism.[30]
Conclusion and Future Perspectives
Ethyl isobutyl phthalate is a significant member of the phthalate family with distinct chemical properties that dictate its applications, environmental fate, and potential biological effects. This guide has provided a comprehensive overview of its structure, synthesis, physicochemical properties, analytical characterization, reactivity, and toxicological profile.
While much is known about phthalates as a class, there is a clear need for more specific research on ethyl isobutyl phthalate to fully understand its unique characteristics and potential risks. Future studies should focus on elucidating its specific toxicological and pharmacokinetic profile, as well as developing more targeted and sensitive analytical methods for its detection in complex matrices. A deeper understanding of this compound will be crucial for informed risk assessment and the development of safer alternatives.
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